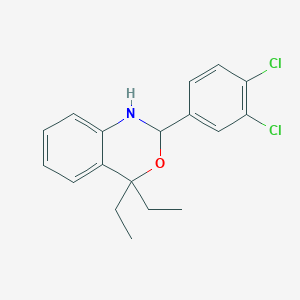
2-(3,4-dichlorophenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DICHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, particularly in the development of high-performance thermosetting resins. This compound is characterized by the presence of a benzoxazine ring fused with a dichlorophenyl group and diethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-DICHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the reaction of 3,4-dichloroaniline with diethyl ketone in the presence of a suitable catalyst. The reaction proceeds through a cyclization mechanism, forming the benzoxazine ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-DICHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3,4-DICHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications, including:
Polymer Chemistry: It is used in the synthesis of high-performance thermosetting resins with excellent thermal and mechanical properties.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. For instance, in polymer chemistry, the compound undergoes ring-opening polymerization to form cross-linked polymer networks. In medicinal applications, its derivatives may interact with cellular receptors or enzymes, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
2-(3,4-DICHLOROPHENYL)-4,4-DIMETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE: Similar structure with dimethyl substituents instead of diethyl.
2-(3,4-DICHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-ISOXAZINE: Isoxazine ring instead of benzoxazine.
2-(3,4-DICHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-THIAZINE: Thiazine ring instead of benzoxazine.
Uniqueness: The uniqueness of 2-(3,4-DICHLOROPHENYL)-4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE lies in its specific combination of substituents and ring structure, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability and mechanical strength.
Properties
Molecular Formula |
C18H19Cl2NO |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C18H19Cl2NO/c1-3-18(4-2)13-7-5-6-8-16(13)21-17(22-18)12-9-10-14(19)15(20)11-12/h5-11,17,21H,3-4H2,1-2H3 |
InChI Key |
QQQCWJDXSRHEKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC(=C(C=C3)Cl)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















